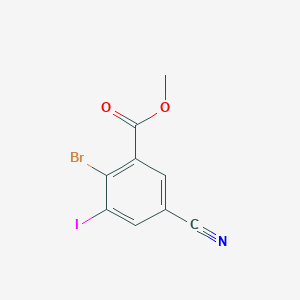

Methyl 2-bromo-5-cyano-3-iodobenzoate

Description

Historical Context and Discovery

The development of methyl 2-bromo-5-cyano-3-iodobenzoate emerged from the broader historical progression of halogenated benzoate chemistry that began in the late nineteenth and early twentieth centuries. The synthesis of polyhalogenated aromatic compounds gained significant momentum during the mid-twentieth century as researchers recognized their potential as synthetic building blocks for pharmaceuticals and advanced materials. The specific combination of bromine, iodine, and cyano substituents in benzoate esters represents a more recent advancement in synthetic methodology, building upon decades of research into regioselective halogenation and cyanation techniques.

The general class of cyanobenzoic acid derivatives, to which this compound belongs, has been the subject of extensive patent literature and research publications since the 1960s. Methods for producing cyanobenzoic acid derivatives have evolved significantly, with early approaches involving harsh oxidative conditions that often provided low yields when multiple functional groups were present on the aromatic ring. The development of milder, more selective synthetic routes has enabled the preparation of complex polysubstituted benzoates like this compound with greater efficiency and higher purity.

Industrial interest in such compounds has been driven by their utility as intermediates in the synthesis of biologically active molecules, particularly in pharmaceutical research where halogenated aromatics serve as key building blocks for drug development. The discovery and optimization of synthetic routes to these compounds represents an ongoing area of research, with continuous improvements in methodology enabling access to increasingly complex molecular architectures.

Nomenclature and Structural Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for substituted benzoic acid derivatives. The compound's name reflects the specific positioning of each functional group on the benzene ring, with the carboxyl carbon serving as position 1, followed by the bromine substituent at position 2, iodine at position 3, and the cyano group at position 5. This naming convention ensures unambiguous identification of the compound's structure and distinguishes it from its numerous positional isomers.

The structural classification of this compound places it within several overlapping chemical families. As a benzoate ester, it belongs to the broader category of aromatic carboxylic acid derivatives. The presence of both bromine and iodine atoms classifies it as a polyhalogenated aromatic compound, while the cyano substituent places it within the family of aromatic nitriles. The specific combination of these functional groups creates a unique electronic environment that significantly influences the compound's reactivity and physical properties.

| Structural Feature | Classification | Impact on Properties |

|---|---|---|

| Methyl ester group | Aliphatic ester | Increased lipophilicity, esterase susceptibility |

| Bromine substituent | Organohalide | Electron-withdrawing, nucleophilic substitution site |

| Iodine substituent | Heavy halogen | Strong electron-withdrawing, excellent leaving group |

| Cyano group | Aromatic nitrile | Powerful electron-withdrawal, coordination site |

The molecular geometry of this compound features a planar aromatic system with the bulky iodine and bromine atoms creating steric considerations that influence both its solid-state packing and solution behavior. The electronic effects of the substituents create a complex pattern of electron density distribution across the aromatic ring, with the cyano group and both halogens acting as electron-withdrawing groups that significantly decrease the electron density of the aromatic system.

Position in the Family of Halogenated Benzoates

This compound occupies a distinctive position within the extensive family of halogenated benzoates, representing one of the most heavily functionalized members of this chemical class. The presence of two different halogen atoms distinguishes it from simpler monohalogenated or symmetrically dihalogenated analogs, while the additional cyano functionality adds another layer of complexity to its chemical behavior.

Within the broader context of halogenated aromatic compounds, this compound shares structural similarities with other polysubstituted benzoates that have found applications in pharmaceutical synthesis and materials science. Related compounds in this family include methyl 3-bromo-5-iodobenzoate, which lacks the cyano group, and various ethyl analogs such as ethyl 2-bromo-5-cyano-3-iodobenzoate. These structural analogs provide valuable comparison points for understanding structure-activity relationships and synthetic utility.

The reductive dehalogenation behavior of halogenated benzoates has been extensively studied, with research indicating that compounds within this family undergo stepwise dechlorination under anaerobic conditions. The specific substitution pattern in this compound, with halogens at both ortho and meta positions relative to the carboxyl group, creates unique reactivity patterns that distinguish it from other family members. The cyano group's electron-withdrawing effect further modifies the electronic environment, potentially influencing the compound's susceptibility to both nucleophilic and electrophilic reactions.

| Compound Type | Substitution Pattern | Relative Reactivity | Synthetic Applications |

|---|---|---|---|

| Monohalogenated benzoates | Single halogen | Moderate | Basic cross-coupling reactions |

| Dihalogenated benzoates | Two identical halogens | Enhanced | Iterative coupling protocols |

| Mixed dihalogenated | Different halogens | Selective | Orthogonal functionalization |

| Cyano-halogenated | Halogen plus nitrile | Complex | Advanced pharmaceutical intermediates |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its exceptional versatility as a synthetic building block and its utility in demonstrating advanced concepts in aromatic substitution chemistry. The compound's unique combination of functional groups makes it an ideal substrate for studying competitive reaction pathways, regioselectivity issues, and the electronic effects of multiple substituents on aromatic reactivity.

Research applications of this compound and its analogs have demonstrated their value in developing new synthetic methodologies, particularly in the areas of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution processes. The presence of both bromine and iodine provides opportunities for selective functionalization, as these halogens exhibit different reactivity profiles in various reaction conditions. Iodine typically serves as a better leaving group in many reactions, while bromine often participates more readily in certain cross-coupling protocols.

The cyano group's presence adds another dimension to the compound's research significance, as aromatic nitriles are versatile functional groups that can be transformed into a wide variety of other functionalities including amides, carboxylic acids, amines, and heterocyclic systems. The electron-withdrawing effect of the cyano group also influences the reactivity of the halogen substituents, creating opportunities for studying electronic effects in complex aromatic systems.

Studies on related compounds have revealed their potential biological activities, including antimicrobial and anticancer properties. The structural complexity of this compound makes it a valuable tool for medicinal chemists seeking to understand structure-activity relationships in polysubstituted aromatic systems. Research has shown that the positioning and nature of substituents on benzoate scaffolds can significantly influence biological activity, making compounds like this one important for drug discovery efforts.

The compound's research significance extends to materials science applications, where highly functionalized aromatic esters serve as monomers or building blocks for advanced polymeric materials. The multiple reactive sites present in this compound enable its incorporation into complex molecular architectures through various polymerization and coupling strategies, contributing to the development of new materials with tailored properties.

Properties

IUPAC Name |

methyl 2-bromo-5-cyano-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)3-7(11)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUABBMMMXBUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Methyl 2-Amino-4-bromo-5-fluorobenzoate

The initial step involves diazotization of methyl 2-amino-4-bromo-5-fluorobenzoate, followed by halogenation:

-

- Temperature: 0–5°C

- Reagents: Sodium nitrite (NaNO₂) and potassium iodide (KI) or sodium iodide (NaI)

- Solvent: Aqueous or mixed organic solvent system, often sulfuric acid or similar acids to facilitate diazotization.

-

- The amino group is diazotized using sodium nitrite at low temperature.

- Iodination occurs via substitution of the diazonium salt with iodide, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate.

-

- Typically yields around 72–87%, purified via column chromatography and extraction with ethyl acetate, washing with sodium sulfite and saturated sodium chloride solutions.

Cyanation via Nucleophilic Substitution

The halogenated intermediate undergoes cyanation:

-

- Solvent: N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF)

- Catalyst: Copper(I) cyanide (CuCN)

- Temperature: 60–80°C

- Time: 5–10 hours

- Atmosphere: Nitrogen to prevent oxidation.

-

- The halogenated benzoate reacts with cuprous cyanide, facilitating nucleophilic substitution of iodine with the cyano group.

- Post-reaction, the mixture is cooled, and the product is extracted with ethyl acetate, washed, and purified.

-

- Yields range from 86% to 91%, confirmed via NMR spectroscopy.

Overall Reaction Scheme

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Sodium nitrite, potassium iodide, methyl 2-amino-4-bromo-5-fluorobenzoate | 0–5°C, 1–5 hours | Methyl 4-bromo-5-fluoro-2-iodobenzoate | 72–87% | Diazotization and iodination |

| 2 | Cuprous cyanide, NMP/DMF | 60–80°C, 5–10 hours | Methyl 4-bromo-2-cyano-5-fluorobenzoate | 86–91% | Nucleophilic cyanation |

Notes on Reaction Optimization

- Temperature Control: Maintaining low temperatures during diazotization minimizes side reactions.

- Reagent Excess: Using molar ratios of sodium nitrite and iodide greater than 1:1 relative to the amino precursor enhances conversion.

- Solvent Choice: NMP and DMF are preferred for cyanation due to their high polarity and ability to stabilize reactive intermediates.

- Purification: Column chromatography with suitable eluents ensures high purity, critical for subsequent applications.

Data Summary Table

| Parameter | Value | Reference/Source |

|---|---|---|

| Reaction temperature (diazotization) | 0–5°C | Patent CN111018740B |

| Molar ratio of sodium nitrite to amino precursor | >1:1 | Patent CN111018740B |

| Halogenation reagents | Sodium nitrite, potassium iodide | Patent CN111018740B |

| Cyanation reagent | Cuprous cyanide | Patent CN111018740B |

| Reaction temperature (cyanation) | 60–80°C | Patent CN111018740B |

| Overall yield | 72–91% | Patent CN111018740B |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-3-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in organic synthesis.

Reduction Reactions: The major product is the corresponding amine derivative.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Organic Synthesis

Methyl 2-bromo-5-cyano-3-iodobenzoate is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The cyano group can be reduced to an amine using lithium aluminum hydride.

- Oxidation Reactions : The cyano group can be oxidized to carboxylic acids or amides.

Table 1: Summary of Reaction Types

| Reaction Type | Reactants | Products |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Methyl 2-substituted derivatives |

| Reduction | Lithium aluminum hydride | Methyl 2-bromo-5-amino-3-iodobenzoate |

| Oxidation | Oxidizing agents | Methyl 2-bromo-5-carboxybenzoate |

Biological Applications

2.1 Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antiviral Activity : Research indicates that similar compounds exhibit significant antiviral properties against HIV by inhibiting viral replication.

Case Study 1: Antiviral Activity

In vitro studies demonstrated that derivatives of this compound effectively inhibit the replication of HIV, suggesting its utility in antiviral drug development.

2.2 Antimicrobial Properties

The compound has shown promise as an antibacterial agent against various strains.

Table 2: Antibacterial Activity Overview

| Compound | Minimum Inhibitory Concentration (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Compound A | 32 | Escherichia coli |

| Related Compound B | 16 | Pseudomonas aeruginosa |

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials:

- Agrochemicals : Its reactive functionalities make it suitable for synthesizing agrochemical products.

- Advanced Materials : The compound's unique properties enable the development of materials with specific physical and chemical characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-3-iodobenzoate is primarily based on its ability to participate in various organic reactions. The presence of bromine, iodine, and cyano groups allows it to undergo substitution and coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the aromatic ring towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-bromo-5-cyano-3-iodobenzoate with structurally related compounds from the evidence, focusing on substituent positions, molecular properties, and reactivity trends.

Positional Isomers

- Methyl 5-Bromo-3-Cyano-2-Iodobenzoate (CAS 1805017-54-2) : Structure: Bromo (position 5), cyano (position 3), iodo (position 2). Molecular Formula: C₉H₅BrINO₂; Molecular Weight: 365.95 g/mol. Key Differences: The altered substituent positions affect steric hindrance and electronic distribution. For example, the proximity of the cyano group to the ester moiety may influence hydrolysis rates compared to the target compound.

Functional Group Variations

- Methyl 5-Bromo-2-Hydroxy-3-Iodobenzoate (CAS 18071-51-7) : Structure: Hydroxy (-OH) replaces cyano (-CN) at position 2. Molecular Formula: C₈H₆BrIO₃; Molecular Weight: 356.94 g/mol. Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility. However, it reduces stability under acidic conditions compared to the cyano-substituted analog.

Methyl 5-Bromo-2-Chloro-4-Fluoro-3-Iodobenzoate :

- Structure : Additional chloro (position 2) and fluoro (position 4) substituents.

- Inferred Molecular Formula : C₉H₄BrClFIO₂; Estimated Molecular Weight : ~405 g/mol.

- Key Differences : The presence of chloro and fluoro groups enhances electronegativity and oxidative stability. The increased halogenation likely elevates boiling and melting points compared to less substituted analogs.

General Trends in Methyl Esters

- Boiling Points : Lower than carboxylic acids due to reduced hydrogen bonding (e.g., methyl salicylate in has a boiling point of ~222°C ).

- Reactivity: Susceptibility to nucleophilic acyl substitution, influenced by electron-withdrawing groups (e.g., cyano) that activate the carbonyl carbon .

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

Methyl 2-bromo-5-cyano-3-iodobenzoate is a compound of significant interest due to its potential biological activities. This article reviews relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrI N O2. The presence of multiple halogen atoms and a cyano group in its structure contributes to its reactivity and potential biological effects. The compound is characterized by:

- Bromine (Br) : Known for enhancing lipophilicity and potentially influencing biological interactions.

- Iodine (I) : Often associated with antimicrobial properties.

- Cyano Group (-C≡N) : Can enhance biological activity by participating in various biochemical interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that halogenated benzoates can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.0048 mg/mL |

| This compound | S. aureus | 0.0098 mg/mL |

| This compound | C. albicans | 0.039 mg/mL |

These findings suggest that this compound may possess similar or enhanced antimicrobial properties, warranting further investigation.

Antitubercular Activity

The compound's structural features suggest potential activity against Mycobacterium tuberculosis. A study focusing on inhibitors of polyketide synthase (Pks13), an essential enzyme for mycobacterial survival, highlighted the importance of structural modifications in enhancing inhibitory potency against this target . Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting Pks13, indicating a potential pathway for further research into its antitubercular effects.

Case Studies

In one notable case study, researchers synthesized various derivatives of halogenated benzoates and evaluated their biological activities. The study found that modifications to the halogen positions significantly impacted the compounds' efficacy against bacterial strains and their overall toxicity profiles .

Table 2: Case Study Results on Halogenated Benzoates

| Compound | Activity Type | Observed Effects |

|---|---|---|

| Methyl 2-bromo-5-cyano | Antimicrobial | Effective against Gram-positive bacteria |

| Methyl 2-bromo-3-hydroxybenzoate | Antifungal | Inhibited growth of fungal strains |

These results underscore the importance of structural characteristics in determining biological activity and highlight the need for further exploration of this compound.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds, revealing that substituents play a critical role in determining biological efficacy. For example, electron-donating groups have been shown to enhance antibacterial activity .

Moreover, modifications to the cyano and bromo groups can lead to significant changes in both potency and selectivity against various pathogens, suggesting that systematic exploration of these modifications could yield compounds with improved therapeutic profiles.

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-5-cyano-3-iodobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. A common approach starts with methyl benzoate derivatives:

Bromination : Electrophilic substitution at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Cyanation : Introduction of the cyano group at the 5-position via Pd-catalyzed coupling (e.g., using CuCN or cyanide sources) .

Iodination : Direct iodination at the 3-position using I₂/HNO₃ or KI/oxidative agents .

- Optimization : Use Pd(PPh₃)₄ as a catalyst for cyanation to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Reaction yields improve with anhydrous solvents (e.g., DMF) and inert atmospheres .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and confirms substituent positions. The ester methyl group appears as a singlet (~δ 3.9 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 365.95) and isotopic patterns from Br/I .

- IR Spectroscopy : Identifies ester carbonyl (~1720 cm⁻¹) and nitrile (~2240 cm⁻¹) stretches .

- X-ray Crystallography : Resolves regiochemistry in ambiguous cases .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-iodo group hinders electrophilic attacks at adjacent positions, directing coupling reactions (e.g., Suzuki-Miyaura) to the 2-bromo site .

- Electronic Effects : The electron-withdrawing cyano group at C5 deactivates the ring, slowing meta-substitution but enhancing ortho/para selectivity in nucleophilic substitutions .

- Case Study : Pd-catalyzed coupling with arylboronic acids proceeds efficiently at the bromine site (yield: 70–85%) but requires elevated temperatures (80–100°C) to overcome steric hindrance from the iodo group .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a precursor?

- Methodological Answer :

- Data Triangulation : Compare NMR spectra from multiple batches to rule out impurities. For example, trace iodobenzene byproducts (δ 7.3 ppm) may skew coupling yields .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reaction pathways and identify kinetic vs. thermodynamic products .

- Controlled Replication : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to isolate variables affecting regioselectivity .

Safety and Handling

- Precautions : Use nitrile gloves and fume hoods to avoid skin/eye contact. The compound is moisture-sensitive; store under argon at 4°C .

- Waste Disposal : Halogenated waste requires separate collection and incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.